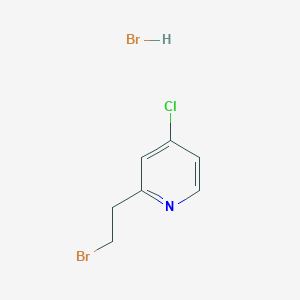

![molecular formula C20H19N3OS B2355750 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-94-6](/img/structure/B2355750.png)

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

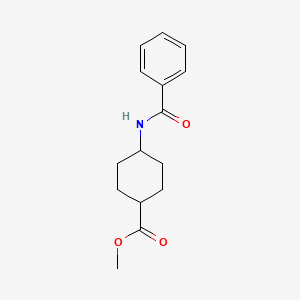

The compound “2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule that contains several functional groups. It includes an indole group, a pyrimidine group, and a tolyl group . Indoles are a class of organic compounds that are structurally similar to benzene and pyrrole . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The tolyl group is a functional group related to toluene and consists of a methyl group attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole portion of the molecule would contribute to the aromaticity of the compound, and the tolyl group would add further complexity to the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, indoles can undergo electrophilic substitution reactions . The tolyl group can participate in various reactions, such as nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indoles are generally crystalline and colorless, with a distinct odor .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Synthesis of Pyrimidoindole Derivatives : Research by Shestakov et al. (2009) has explored the synthesis of various 5H-pyrimido[5,4-b]indole derivatives, including those involving reactions with aryl isocyanates and isothiocyanates. This process involves alkylation at nitrogen or sulfur atoms, leading to the formation of compounds related to 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Shestakov, A. S., Shikhaliev, Kh. S., Sidorenko, O. E., Kartsev, V. G., & Simakov, S. V., 2009).

Methodological Advances

- Alternative Synthesis Approaches : Barone and Catalfo (2017) developed a new method for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. This method offers an eco-friendly alternative to traditional approaches, demonstrating the potential for more sustainable production of similar compounds (Barone, Mariarita, & Catalfo, A., 2017).

Chemical Properties and Reactions

- Chemical Properties and Reactions Study : Monge et al. (1986) studied the synthesis of various 5H-pyrimido[5,4-b]indole compounds, including 4-hydrazino-5H-pyrimido[5,4-b]indole. Their work provides insights into the chemical properties and potential reactions of 5H-pyrimido[5,4-b]indoles, which can be relevant to understanding compounds like 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Monge, A., Palop, J., Goni, T., Martinez‐Crespo, F., Recalde, I., & Fernández‐Álvarez, E., 1986).

Catalytic Processes

- Cu(I)-Catalyzed Cascade Cyclization : Wu et al. (2022) demonstrated a novel Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization for the preparation of 5H-pyrimido[5,4-b]indole derivatives. Such catalytic processes could be relevant for the synthesis or modification of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Wu, Qin, Xu, Genrui, Li, Weiqiang, Wan, Juan, Liu, Teng, & Huang, Chao, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-3-12-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)14-10-8-13(2)9-11-14/h4-11,21H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKUCTITFWHEOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)

![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)